molecular formula C24H25N7O5 B14426769 Guanosine, 8-((4'-(acetylamino)(1,1'-biphenyl)-4-yl)amino)-2'-deoxy- CAS No. 82682-88-0

Guanosine, 8-((4'-(acetylamino)(1,1'-biphenyl)-4-yl)amino)-2'-deoxy-

Cat. No.: B14426769
CAS No.: 82682-88-0
M. Wt: 491.5 g/mol
InChI Key: BJJUQBWYLRXWNN-IPMKNSEASA-N
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Description

Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is a complex organic compound that combines the structural features of guanosine and biphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- typically involves multiple steps. The process begins with the preparation of the biphenyl derivative, which is then coupled with guanosine. Key steps include:

    Nitration and Reduction: The biphenyl compound is nitrated and subsequently reduced to form the corresponding amine.

    Acetylation: The amine group is acetylated to form the acetylamino derivative.

    Coupling Reaction: The acetylamino biphenyl derivative is then coupled with guanosine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl ring.

Scientific Research Applications

Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl moiety allows for specific binding interactions, while the guanosine component can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Guanosine derivatives: Compounds such as 8-oxo-guanosine and 2’-deoxyguanosine share structural similarities.

    Biphenyl derivatives: Compounds like 4-aminobiphenyl and 4-acetylaminobiphenyl are structurally related.

Uniqueness

Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is unique due to the combination of guanosine and biphenyl structures, which imparts distinct chemical and biological properties

Properties

CAS No.

82682-88-0

Molecular Formula

C24H25N7O5

Molecular Weight

491.5 g/mol

IUPAC Name

N-[4-[4-[[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]amino]phenyl]phenyl]acetamide

InChI

InChI=1S/C24H25N7O5/c1-12(33)26-15-6-2-13(3-7-15)14-4-8-16(9-5-14)27-24-28-20-21(29-23(25)30-22(20)35)31(24)19-10-17(34)18(11-32)36-19/h2-9,17-19,32,34H,10-11H2,1H3,(H,26,33)(H,27,28)(H3,25,29,30,35)/t17-,18+,19+/m0/s1

InChI Key

BJJUQBWYLRXWNN-IPMKNSEASA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N

Origin of Product

United States

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